3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394382
InChI: InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28)
SMILES:
Molecular Formula: C22H27N5O3S
Molecular Weight: 441.5 g/mol

3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

CAS No.:

Cat. No.: VC16394382

Molecular Formula: C22H27N5O3S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide -

Specification

Molecular Formula C22H27N5O3S
Molecular Weight 441.5 g/mol
IUPAC Name 3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Standard InChI InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28)
Standard InChI Key DOYZVWDRJZVJQW-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features three distinct components:

  • A piperidin-1-ylsulfonyl group attached to a phenyl ring, contributing to solubility and target binding.

  • A propanamide linker that bridges the sulfonamide-containing phenyl group and the triazolopyridine moiety.

  • A triazolo[4,3-a]pyridine group, a nitrogen-rich heterocycle known for its role in medicinal chemistry .

The IUPAC name, 3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide, reflects this arrangement (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₇N₅O₃S
Molecular Weight441.5 g/mol
IUPAC Name3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Canonical SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4
PubChem CID16457839

The sulfonamide group (R-SO₂-NR₂) enhances hydrogen-bonding capabilities, while the triazolopyridine system may engage in π-π stacking interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions:

  • Sulfonamide Formation: Piperidine reacts with a sulfonyl chloride derivative to yield the piperidin-1-ylsulfonyl group, which is then attached to a phenyl ring.

  • Triazolopyridine Synthesis: Cyclization of pyridine derivatives with hydrazine forms the triazolo[4,3-a]pyridine core.

  • Coupling Reactions: The propanamide linker connects the sulfonamide-phenyl and triazolopyridine-ethyl groups via amide bond formation, typically using carbodiimide-based coupling agents .

Table 2: Comparative Analysis of Synthetic Intermediates

IntermediateRole in SynthesisKey Functional Groups
4-(Piperidin-1-ylsulfonyl)benzaldehydeElectrophilic componentSulfonamide, aldehyde
3-Amino-triazolo[4,3-a]pyridineNucleophilic componentTriazole, pyridine

Challenges in synthesis include managing steric hindrance during coupling and ensuring regioselectivity in triazole formation.

CompoundTarget OrganismIC₅₀ (μM)
Triazolo[4,3-a]pyridine sulfonamidePlasmodium falciparum0.12 ± 0.03
Piperidine-sulfonamide derivativeStaphylococcus aureus1.45 ± 0.21

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

  • Absorption: High molecular weight (441.5 g/mol) may limit oral bioavailability.

  • Metabolism: Piperidine and triazole moieties are susceptible to cytochrome P450-mediated oxidation.

  • Toxicity: Sulfonamides carry risks of hypersensitivity reactions, necessitating structural optimization .

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Selectivity: Off-target effects on human carbonic anhydrases require mitigation.

  • Solubility: The hydrophobic triazolopyridine group may necessitate prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator